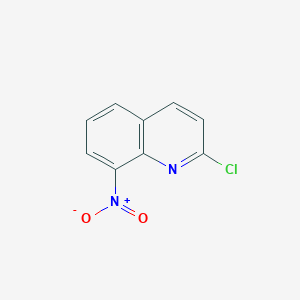

2-Cloro-8-nitroquinolina

Descripción general

Descripción

2-Chloro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-8-nitroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

2-Cloro-8-nitroquinolina ha sido estudiada por su potencial en la terapia del cáncer. Los derivados de la quinolina exhiben un amplio espectro de respuestas biológicas, incluidas las propiedades anticancerígenas . Pueden interactuar con varios objetivos celulares e interrumpir la proliferación de células cancerosas. El grupo nitro en particular puede reducirse en las condiciones hipóxicas de las células cancerosas, lo que lleva a compuestos citotóxicos que pueden matar las células cancerosas.

Propiedades Antioxidantes

El núcleo de quinolina es una característica común en los compuestos con actividad antioxidante . Los antioxidantes son cruciales para neutralizar los radicales libres, que pueden causar estrés oxidativo que lleva al daño celular. This compound podría servir como un compuesto principal para desarrollar nuevos antioxidantes que ayuden a proteger las células del estrés oxidativo.

Aplicaciones Antiinflamatorias

Los derivados de la quinolina, incluyendo this compound, han mostrado efectos antiinflamatorios . Pueden modular la respuesta inflamatoria, lo cual es beneficioso en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias. La modificación de la estructura de la quinolina ha sido una estrategia para mejorar estas propiedades.

Efectos Antimicrobianos y Antituberculosos

El marco estructural de la quinolina es eficaz contra una variedad de patógenos microbianos. This compound tiene aplicaciones potenciales en el tratamiento de la tuberculosis y otras infecciones bacterianas debido a sus actividades antimicrobianas y antituberculosas . La investigación se ha centrado en mejorar la potencia y selectividad de los derivados de la quinolina contra las cepas de micobacterias.

Actividad Antimalárica

Los compuestos de quinolina tienen una larga historia en los tratamientos antimaláricos, siendo la cloroquina uno de los ejemplos más conocidos. La introducción de un grupo cloro, como en this compound, puede ser crucial para la actividad antimalárica, ofreciendo una vía para desarrollar nuevos agentes terapéuticos .

Potencial Anti-SARS-CoV-2

Estudios recientes han explorado el uso de derivados de la quinolina para combatir el SARS-CoV-2, el virus responsable del COVID-19. La estructura de la nitroquinolina puede interferir con la replicación viral o la función de las proteínas, proporcionando una base para diseñar medicamentos para tratar o prevenir el COVID-19 .

Mecanismo De Acción

Target of Action

Quinoline derivatives, to which 2-chloro-8-nitroquinoline belongs, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities. This suggests that 2-Chloro-8-nitroquinoline may interact with a variety of biological targets.

Mode of Action

It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that 2-Chloro-8-nitroquinoline may interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.

Biochemical Pathways

Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that 2-Chloro-8-nitroquinoline may affect multiple biochemical pathways, leading to downstream effects such as inhibition of inflammation, oxidation, and cell proliferation.

Pharmacokinetics

The lipophilic properties of substituents on the quinoline ring have been shown to increase the inhibitory potency and selectivity of quinoline derivatives , suggesting that the chloro and nitro groups in 2-Chloro-8-nitroquinoline may influence its bioavailability.

Result of Action

Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that 2-Chloro-8-nitroquinoline may have diverse effects at the molecular and cellular levels, potentially including the inhibition of inflammation, oxidation, and cell proliferation.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts . This suggests that the action of 2-Chloro-8-nitroquinoline may also be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative .

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJHLZFALCBCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312862 | |

| Record name | 2-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-86-9 | |

| Record name | 2-Chloro-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4225-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 263744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4225-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

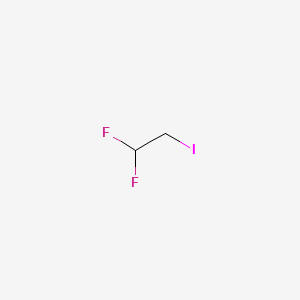

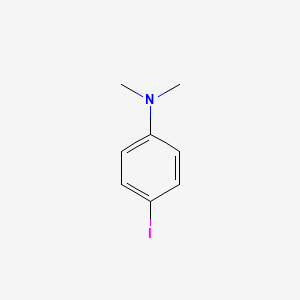

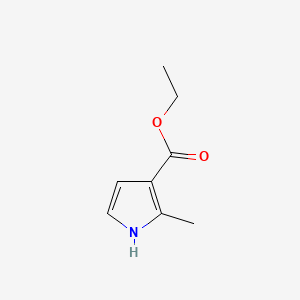

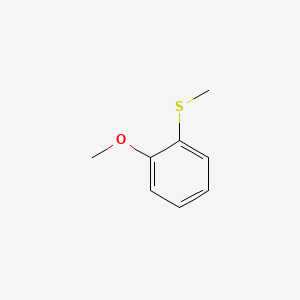

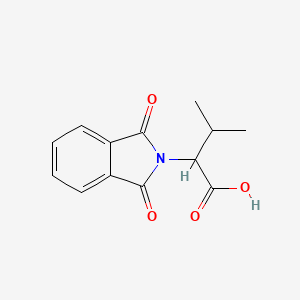

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.